Dehydrojuvabione
Description
Contextualization within Sesquiterpenoid Chemistry
Dehydrojuvabione is classified as a sesquiterpenoid, a large and diverse class of terpenes built from a 15-carbon (C15) skeleton. nih.govwikipedia.org The biosynthesis of sesquiterpenoids, like all terpenes, originates from the mevalonate (B85504) pathway. wikipedia.org This fundamental biochemical route begins with acetyl-CoA and proceeds through several key intermediates to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.org
The condensation of two IPP units with one DMAPP unit leads to the formation of the universal C15 precursor for all sesquiterpenes: farnesyl diphosphate (FPP). wikipedia.org From FPP, a vast array of linear, monocyclic, and bicyclic sesquiterpenoid structures can be generated through the action of specific enzymes called terpene synthases. This compound and its close analogue, juvabione (B1673173), are based on the bisabolane (B3257923) scaffold, which is formed through the cyclization of FPP. wikipedia.org These compounds play a role in the chemical defense mechanisms of true firs (genus Abies), acting as a secondary defense against insect-induced trauma. wikipedia.org
Historical Perspective of its Discovery and Initial Characterization
The path to the discovery of this compound began with a serendipitous observation in 1965 by biologists Karel Sláma and Carroll Williams. wikipedia.orguchicago.edu They found that paper towels, made from the wood pulp of the North American balsam fir (Abies balsamea), contained a substance that potently disrupted the development of the European bug, Pyrrhocoris apterus. uchicago.eduresearchgate.net The insects exposed to the paper failed to metamorphose into adults, instead molting into oversized larval forms and eventually dying. uchicago.eduresearchgate.net This mysterious substance was dubbed the "paper factor". eagri.org
Initial research focused on isolating the active component. In 1966, Bowers and his colleagues successfully isolated the primary active compound from balsam fir and named it (+)-juvabione. wikipedia.orgcdnsciencepub.com Its structure was determined to be the methyl ester of todomatuic acid. cdnsciencepub.com
The following year, the story expanded. Sláma, in collaboration with Černý and other researchers in Czechoslovakia, investigated a Slovak fir tree believed to be a balsam fir. cdnsciencepub.com From this tree, they isolated not one, but two active compounds in 1967. cdnsciencepub.combiologists.com One was identified as (+)-juvabione, but the second compound, which showed slightly higher juvenile hormone activity, was new. They named this novel sesquiterpenoid this compound. cdnsciencepub.combiologists.com
Subsequent detailed chemical analysis by John F. Manville in 1975 brought crucial clarifications. It was established that the this compound isolated from the native North American Abies balsamea possessed the R,R stereoconfiguration. cdnsciencepub.comcdnsciencepub.com The compound isolated by Černý et al. from the Slovak fir, which had an R,S stereoconfiguration, was consequently renamed (+)-Δ4′-dehydroepijuvabione to distinguish it from the true this compound found in North American firs. cdnsciencepub.com
Compound Data
Below are tables detailing the chemical properties of this compound and a list of all chemical compounds mentioned in this article.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate nih.gov |
| Molecular Formula | C₁₆H₂₄O₃ nih.gov |
| Molecular Weight | 264.36 g/mol nih.gov |
| CAS Number | 16060-78-9 nih.gov |
| Class | Sesquiterpenoid nih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetyl-CoA |
| This compound |
| (+)-Δ4′-dehydroepijuvabione |
| Dimethylallyl diphosphate (DMAPP) |
| (E)-α-bisabolene |
| Farnesyl diphosphate (FPP) |
| Isopentenyl diphosphate (IPP) |
| Juvabione |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16060-78-9 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,9,12-13H,5-6,8,10H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
DEMNMQDWPCIOLA-OLZOCXBDSA-N |
SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=CC1)C(=O)OC |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
Other CAS No. |
16060-78-9 |
Origin of Product |
United States |
Natural Occurrence and Distribution of Dehydrojuvabione
Presence in Coniferous Tree Species
The balsam fir, Abies balsamea, is a primary and well-documented source of dehydrojuvabione. Early investigations into the chemical constituents of this North American native tree led to the isolation and identification of (+)-Δ4′-dehydrojuvabione from its wood. These studies confirmed that the petroleum ether soluble fractions of whole wood meal from A. balsamea contain a variety of juvabione (B1673173) analogues, with this compound being a notable component. The specific stereoconfiguration of this compound isolated from this species has been determined as (R,R). Research has also identified other related compounds in balsam fir, including (+)-juvabione, atlantones, and lasiocarpenone.
The subalpine fir, Abies lasiocarpa, another North American conifer, is also known to produce compounds structurally related to this compound. While this compound itself may not be the most prominent analogue in this species, studies have identified 1′Z-dehydrojuvabione and 1′E-dehydrojuvabione in its whole wood. The presence of these this compound analogues, alongside other juvabione-type compounds like juvabione, juvabiol, and epijuvabiol, highlights the chemical diversity within the Abies genus.
The European silver fir, Abies alba, has been shown to contain this compound in its wood. Methanolic extracts from the branch wood of A. alba have revealed the presence of this compound, along with other terpenoids such as neoabietic acid and abietic acid. The occurrence of this compound in this species, which is geographically separated from its North American counterparts, suggests a conserved biosynthetic pathway for this compound within the Abies lineage.
Variability in Natural Product Composition across Conifer Species
The composition of juvabione-related compounds, including this compound, exhibits considerable variability across different conifer species and even within the same species. For instance, in Abies fraseri (Fraser fir), both juvabione and this compound concentrations show large variations among different trees and within a single tree. This variability can be influenced by genetic factors, geographical location, and the specific part of the tree being analyzed (e.g., stemwood vs. branchwood).
This chemical diversity is a key feature of the genus Abies and has implications for chemotaxonomy, the classification of plants based on their chemical constituents. The specific profile of juvabiones can serve as a chemical fingerprint to distinguish between different fir species.
| Species | Compound(s) Identified |
| Abies balsamea (Balsam Fir) | (+)-Δ4′-dehydrojuvabione, (+)-Juvabione, Atlantones, Lasiocarpenone |
| Abies lasiocarpa (Subalpine Fir) | 1′Z-dehydrojuvabione, 1′E-dehydrojuvabione, Juvabione, Juvabiol, Epijuvabiol |
| Abies alba (Silver Fir) | This compound, Neoabietic acid, Abietic acid |
| Abies fraseri (Fraser Fir) | This compound, Juvabione |
Ecological Context of Natural Occurrence in Forest Ecosystems
The presence of this compound and its analogues in fir trees is not arbitrary; it is deeply rooted in the ecological interactions of these trees within their forest ecosystems. These compounds are believed to function as a form of chemical defense, particularly against insect herbivores. wikipedia.org
Juvabiones, as a class of compounds, are known for their insect juvenile hormone analog (IJHA) activity. wikipedia.org This means they can mimic the action of juvenile hormones in certain insects, disrupting their normal development, metamorphosis, and reproduction. wikipedia.org For example, the presence of these compounds can prevent insect larvae from maturing into adults, thereby reducing the population of herbivorous insects that feed on the tree.
The production of this compound can also be an induced response to herbivory. Studies on Fraser fir have indicated that the concentration of juvabione may increase in response to infestation by the balsam woolly adelgid (Adelges piceae). cdnsciencepub.com This suggests that fir trees can ramp up the production of these defensive compounds when under attack, providing a dynamic and responsive defense mechanism. Therefore, the natural occurrence of this compound in coniferous trees is a critical component of their strategy for survival and resilience in the face of insect predation. wikipedia.org
Biosynthetic Pathways and Precursors of Dehydrojuvabione
Proposed Biosynthetic Routes within Plant Metabolism
The biosynthesis of dehydrojuvabione, like other sesquiterpenoids, originates from the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net In higher plants, these precursors are primarily synthesized through the mevalonate (B85504) (MVA) pathway, which takes place in the cytosol. wikipedia.orgfrontiersin.org
The proposed biosynthetic route to this compound proceeds through the following key stages:
Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed sequentially by the enzyme farnesyl diphosphate synthase. This reaction forms the C15 acyclic precursor, farnesyl diphosphate (FPP), which is the universal precursor for all sesquiterpenes. researchgate.netresearchgate.netbrainkart.com
Cyclization to (E)-α-Bisabolene: The FPP molecule is then cyclized by a specific terpene synthase. In the case of juvabione-related compounds, the enzyme (E)-α-bisabolene synthase catalyzes the conversion of FPP into the cyclic intermediate, (E)-α-bisabolene. wikipedia.org This step is crucial as it establishes the fundamental bisabolane (B3257923) carbon skeleton of this compound.
Post-Cyclization Modifications: Following the formation of the bisabolene (B7822174) ring structure, a series of oxidative modifications, known as tailoring reactions, occur. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govtandfonline.com These enzymes are responsible for introducing oxygen atoms and modifying functional groups on the bisabolene scaffold. This sequence of oxidations is thought to first produce juvabione (B1673173).
Formation of this compound: this compound is understood to be a direct derivative of juvabione. The final step in its formation is a dehydrogenation reaction that introduces a double bond into the side chain of the juvabione molecule, converting it to this compound. cdnsciencepub.com
Table 1: Key Intermediates in the Proposed Biosynthesis of this compound
| Intermediate | Chemical Formula | Role in Pathway | Reference |
| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | C5 building block | researchgate.net |
| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | C5 building block | researchgate.net |
| Farnesyl Diphosphate (FPP) | C15H28O7P2 | Universal C15 precursor for sesquiterpenoids | researchgate.netbrainkart.com |
| (E)-α-Bisabolene | C15H24 | Cyclized intermediate forming the core skeleton | wikipedia.org |
| Juvabione | C16H26O3 | Direct precursor to this compound | cdnsciencepub.comwikipedia.org |
Enzymatic Mechanisms Involved in Sesquiterpenoid Formation
The biosynthesis of this compound is dependent on the coordinated action of several key enzyme families that catalyze complex chemical transformations. nih.gov
Terpene Synthases (TPS): Terpene synthases, also known as terpene cyclases, are the gatekeeper enzymes in terpenoid biosynthesis. nih.govpnas.org They are responsible for converting the linear prenyl diphosphate precursors (like FPP) into a vast array of cyclic or acyclic terpene skeletons. nih.govnih.gov The mechanism for sesquiterpene formation begins with the ionization of FPP, where the diphosphate group is removed, generating a farnesyl carbocation. researchgate.netresearchgate.net This highly reactive intermediate is then stabilized within the enzyme's active site, which guides a series of intramolecular cyclizations and rearrangements. researchgate.net For this compound, the specific enzyme (E)-α-bisabolene synthase directs the cyclization of the farnesyl carbocation to form the characteristic six-membered ring of the bisabolane skeleton. wikipedia.org
Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization by TPS, the resulting terpene hydrocarbon undergoes further structural diversification through the action of Cytochrome P450 monooxygenases. nih.govmdpi.comoup.com These enzymes are a large and versatile family of heme-containing proteins that typically catalyze monooxygenation reactions. tandfonline.comoup.com In terpenoid biosynthesis, CYPs are responsible for a wide range of "tailoring" reactions, including hydroxylation, epoxidation, and the formation of ketones and acids. mdpi.comresearchgate.net In the pathway leading to this compound, CYPs are proposed to catalyze the multiple oxidative steps required to convert the (E)-α-bisabolene scaffold into juvabione, which is then further converted to this compound. wikipedia.orgnih.gov These modifications are critical for the biological activity of the final compound.
Genetic Regulation of this compound Biosynthesis
The production of this compound in plants is a tightly regulated process, controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes, such as terpene synthases and CYPs, is often inducible and tissue-specific.
In conifers like the balsam fir, the biosynthesis of sesquiterpenoids, including juvabione and its analogs, is a key component of the tree's defense mechanism against herbivores and pathogens. wikipedia.org Research indicates that the transcription of sesquiterpene synthase genes can be induced upon insect attack. wikipedia.org The initial defense response often involves the release of stored monoterpenes. This is followed by the de novo synthesis of sesquiterpenes and diterpene resins, with the transcription of the relevant synthase genes beginning a few days after the initial damage and continuing for an extended period. wikipedia.org This induced defense mechanism ensures that compounds like this compound are produced when and where they are needed to deter further insect reproduction and growth. wikipedia.org
The regulation of these biosynthetic pathways often involves complex signaling cascades and the action of specific transcription factors that bind to the promoter regions of the biosynthetic genes, thereby activating their expression. researchgate.netmdpi.com While the specific transcription factors controlling this compound biosynthesis have not been fully elucidated, the general principles of induced plant defense suggest a coordinated upregulation of the entire pathway, from the initial TPS to the downstream CYP enzymes.
Synthetic Methodologies for Dehydrojuvabione and Analogues
Total Synthesis Approaches
Total synthesis provides a means to confirm a molecule's structure and allows for the creation of analogues not found in nature. The earliest syntheses of dehydrojuvabione successfully produced the target molecule, albeit as a mixture of stereoisomers. jst.go.jpcolab.ws
The total synthesis of this compound has been accomplished through several distinct strategies. One of the initial successful routes produced a mixture of (±)-dehydrojuvabione and its stereoisomer. jst.go.jpacs.org This approach began with the aromatic compound anisole, utilizing a Birch reduction as a key step to form the cyclohexene (B86901) ring characteristic of the juvabione (B1673173) skeleton. jst.go.jp
Another notable total synthesis employed a convergent strategy, using the kinetic enolate of mesityl oxide as a critical nucleophilic synthon. dbpia.co.kr The key steps in this synthesis are outlined below:
Aldol (B89426) Reaction: The synthesis commenced with the reaction between 1,4-dioxaspiro researchgate.net20.210.105decan-8-carboxaldehyde and the kinetic enolate of mesityl oxide. This step formed the initial carbon-carbon bond between the cyclohexane (B81311) precursor and the side chain. dbpia.co.kr
Dehydration: The resulting aldol product, 8-(1'-hydroxy-5'-methyl-3'-oxo-4'-hexenyl)-1,4-dioxaspiro researchgate.net20.210.105decane, was then dehydrated to yield a dienone. dbpia.co.kr
Conjugate Addition: The dienone was treated with lithium dimethylcuprate in a 1,4-conjugate addition reaction to install a methyl group. dbpia.co.kr
Functional Group Transformation: Subsequent transformations of the functional groups were performed to complete the synthesis of this compound. dbpia.co.kr
A summary of these total synthesis strategies is presented below.
| Synthesis Approach | Starting Material(s) | Key Reactions | Product | Reference(s) |
| Mori & Matsui | Anisole | Birch Reduction | (±)-Dehydrojuvabione and its stereoisomer | jst.go.jp, colab.ws |
| Kim et al. | 1,4-Dioxaspiro researchgate.net20.210.105decan-8-carboxaldehyde, Mesityl oxide | Aldol Reaction, Dehydration, Conjugate Addition (Cuprate) | This compound | dbpia.co.kr |
Stereochemical control is a critical challenge in the synthesis of natural products, as biological activity is often dependent on the specific three-dimensional arrangement of atoms. numberanalytics.com this compound possesses two stereocenters. The natural, biologically active form, (+)-Δ4'-dehydrojuvabione, has been identified as having the (R,R) stereoconfiguration. cdnsciencepub.com
The early total syntheses of this compound did not achieve stereochemical control, resulting in the formation of a racemic mixture of (±)-dehydrojuvabione and its other stereoisomers. jst.go.jpcolab.ws This lack of stereoselectivity is common in early synthetic efforts before the development of more advanced asymmetric synthesis techniques.
Achieving stereocontrol in such syntheses can be approached through several strategies: numberanalytics.comnih.gov
Asymmetric Catalysis: The use of chiral catalysts can guide a reaction to favor the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral group can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product that already contains some of the required stereocenters. For example, many syntheses of juvabione itself have started from (+)-limonene. researchgate.net
While the reported total syntheses of this compound itself yielded racemic mixtures, the broader field of terpenoid synthesis has extensively used these methods to create specific stereoisomers of related compounds. researchgate.netnih.gov
Semi-synthetic Transformations and Derivative Synthesis
Semi-synthesis uses chemical compounds isolated from natural sources as starting materials to produce other novel or complex compounds. rsc.org This approach can be more efficient than total synthesis if a suitable starting material is abundant. Bisabolene-type sesquiterpenes are considered the natural precursors to the juvabione family, making them logical starting points for semi-synthesis. pnas.orgtandfonline.com
Research in this area has led to the synthesis of various this compound derivatives and other compounds with a β-bisabolene skeleton, which were evaluated for juvenile hormone activity. tandfonline.com This work involves the chemical modification of the bisabolene (B7822174) framework to introduce the specific functional groups found in this compound and its analogues. tandfonline.com The development of these derivatives is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure affects biological function.
Development of Juvabione Skeleton-Based Compounds
The core structure of juvabione has served as a template for the development of a wide array of synthetic compounds. researchgate.net The motivation for this research is often driven by the potent insect juvenile hormone activity exhibited by the natural products, which makes them attractive as environmentally friendly pesticides. lkouniv.ac.inresearchgate.net
Large numbers of modified juvenoids (compounds that mimic juvenile hormones) have been synthesized based on the juvabione skeleton, featuring various structural alterations. researchgate.net These modifications can include changes to the side chain, alterations of the functional groups on the cyclohexene ring, or even the introduction of aromatic rings. Some of these synthetic analogues have shown a very high degree of juvenile hormone activity. researchgate.net
Furthermore, nature itself provides inspiration for new analogues. For instance, novel sesquiterpenes named Trichodones A, B, and C were isolated from the fungus Trichoderma asperellum. frontiersin.org These compounds possess the same fundamental juvabione skeleton but differ in the functional groups, highlighting the structural diversity that can be built upon this framework. frontiersin.org The discovery and synthesis of such compounds expand the chemical space for developing new insect growth regulators.
Stereochemistry and Isomerism of Dehydrojuvabione
Elucidation of Absolute Stereoconfigurations (e.g., R,R and R,S Isomers)
Dehydrojuvabione possesses two chiral centers, leading to the possibility of four different stereoisomers. The determination of the absolute configuration of these stereoisomers, designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) or (S), has been a subject of detailed investigation. wikipedia.orgmasterorganicchemistry.com The nomenclature helps in precisely describing the three-dimensional structure of each enantiomer and diastereomer. wikipedia.orgvedantu.com
Initially, the stereochemistry of this compound was closely linked to that of its parent compound, juvabione (B1673173). The natural form of (+)-juvabione isolated from the balsam fir (Abies balsamea) was determined to have the (R,R) configuration. cdnsciencepub.com This assignment describes (+)-4(R)-[1'(R)-5'-dimethyl-3'-oxo-hexyl]-1-cyclohexene-1-carboxylic acid methyl ester. cdnsciencepub.com Alongside juvabione, a second, slightly more active compound with juvenile hormone activity was isolated and named this compound. cdnsciencepub.com The first structural identification of naturally occurring (+)-Δ4'-dehydrojuvabione also established it as having the (R,R) configuration. cdnsciencepub.com
However, the elucidation was not without complexity. Earlier studies and interpretations had created some confusion in the scientific literature. For a time, based on detailed optical rotatory dispersion (ORD) and circular dichroism (CD) spectral comparisons with synthetically prepared isomers, the natural product known as "(+)-juvabione" was assigned the (R,S) stereoconfiguration. cdnsciencepub.com This assignment was considered definitive due to the use of an intermediate whose structure was confirmed by X-ray crystallography. cdnsciencepub.com This highlights the intricate process and advanced analytical techniques required to unequivocally determine the absolute stereochemistry of complex natural products like this compound.
The different stereoisomers of this compound are a result of the spatial arrangement at the two chiral centers, C-4 in the cyclohexene (B86901) ring and C-1' in the side chain.
Table 1: Possible Absolute Configurations of this compound
| Stereoisomer | Configuration at C-4 | Configuration at C-1' |
| (R,R)-dehydrojuvabione | R | R |
| (R,S)-dehydrojuvabione | R | S |
| (S,R)-dehydrojuvabione | S | R |
| (S,S)-dehydrojuvabione | S | S |
Analysis of Geometrical Isomerism (e.g., Z/E Isomers)
Geometrical isomerism in this compound arises due to the presence of a carbon-carbon double bond in its side chain, which restricts free rotation. pharmaguideline.comunacademy.com This results in two possible arrangements of substituents around the double bond, known as (E) and (Z) isomers. The E/Z notation is used to specify the configuration based on the priority of the substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog rules. chemguide.co.ukramauniversity.ac.in If the highest-priority groups are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated (E) (from the German entgegen, meaning opposite). pharmaguideline.comchemguide.co.uk
Table 2: Geometrical Isomerism in this compound
| Isomer | Description |
| (E)-dehydrojuvabione | The highest-priority groups on the C-4' and C-5' carbons are on opposite sides of the double bond. |
| (Z)-dehydrojuvabione | The highest-priority groups on the C-4' and C-5' carbons are on the same side of the double bond. |
Impact of Stereoisomerism on Biological Activity
Stereochemistry is a pivotal factor in the biological activity of molecules, as interactions with biological systems like enzymes and receptors are often highly specific to the three-dimensional shape of a compound. nih.govsolubilityofthings.com In the case of this compound, its function as a juvenile hormone analogue for certain insects is profoundly influenced by both its absolute configuration and its geometrical isomerism. ufl.edu
Research has shown that different stereoisomers of juvabione-type compounds can exhibit significantly different levels of biological activity. nih.gov When first discovered, this compound was noted to be slightly more active as an insect juvenile hormone analogue (IJHA) than (+)-juvabione. cdnsciencepub.com This suggests that the introduction of the double bond in the side chain, which differentiates it from juvabione, enhances its activity.
The specific configuration at the chiral centers is critical. Often, only one enantiomer of a chiral compound displays the desired biological effect, while the other may be less active or even inactive. nih.gov For juvenile hormone analogues, the precise fit into the binding pocket of a juvenile hormone binding protein is essential for activity. researchgate.net Studies on related insect hormones have demonstrated that even subtle changes in stereochemistry can lead to a dramatic loss of activity. annualreviews.org For instance, in some juvenile hormone mimics, the trans configuration at certain double bonds is essential for high activity, while the cis isomers are almost inactive. annualreviews.org This principle underscores the importance of both the (R,R) configuration and the specific (E/Z) geometry of the side chain for the potent juvenile hormone activity of this compound. nih.gov
The variation in activity among stereoisomers highlights the stereoselective nature of its biological target, where a specific three-dimensional structure is required for optimal binding and induction of the hormonal effect. nih.gov
Biological Activity and Molecular Mechanisms of Dehydrojuvabione
Juvenile Hormone Mimicry and Insect Endocrinology
Dehydrojuvabione functions as a juvenile hormone (JH) mimic, a class of compounds also known as juvenoids. youtube.com In insect endocrinology, JH is a critical hormone that regulates metamorphosis, reproduction, and other developmental processes. youtube.com By mimicking the action of natural JH, this compound can disrupt the carefully orchestrated timing of insect development. researchgate.net
Normally, a high titer of JH maintains the larval or nymphal state during molting. A decrease in the JH level is required to initiate the transition to the pupal and subsequently the adult stage. When an insect is exposed to a JH mimic like this compound, the hormonal balance is artificially maintained, which can prevent the insect from successfully completing metamorphosis. youtube.com This disruption often results in the death of the insect during the molting process or the formation of non-viable larval-adult intermediates. researchgate.netnih.gov This mode of action makes JH mimics, including this compound, effective as insect growth regulators (IGRs) for pest control. youtube.comnih.gov
In insects, the transport of the highly lipophilic juvenile hormone through the aqueous hemolymph is facilitated by specialized carrier proteins known as Juvenile Hormone Binding Proteins (JHBPs). These proteins protect the hormone from degradation by non-specific esterases and deliver it to target tissues. For a JH mimic like this compound to exert its effect, it must similarly navigate the insect's physiological systems.
The mechanism involves the binding of the JH mimic to JHBPs. This interaction is crucial for the compound to be solubilized, protected, and transported to the target cells where the JH receptor is located. The binding affinity of a juvenoid to JHBP is a key factor in its biological activity. A strong interaction ensures that the mimic can effectively compete with the endogenous JH and be available at the receptor sites to initiate the hormonal response that disrupts development.
To understand the interaction between JH mimics and their carrier proteins at a molecular level, computational methods such as molecular simulation and docking are employed. These studies predict how a ligand (like this compound) fits into the binding pocket of a protein (like JHBP) and estimate the strength of the interaction.
A comparative molecular docking study was conducted on the JHBP from the greater wax moth, Galleria mellonella. While this study did not specifically report data for this compound, it analyzed the binding affinities of the related compound juvabione (B1673173), its nitro-substituted analogue, natural Juvenile Hormone III (JH III), and other synthetic insect growth regulators. The research indicated that specific chemical modifications to the juvabione structure, such as the addition of a nitro group, could result in a higher binding affinity for the JHBP compared to natural JH III.
These computational models provide valuable insights into the structure-activity relationship of juvabione-related compounds. The binding energy scores calculated in these simulations help to explain the efficacy of different JH mimics and guide the design of new, more potent analogues.
Table 1: Conceptual Comparison of Binding Affinities to Galleria mellonella JHBP from Docking Studies
| Compound Type | Relative Binding Affinity | Implication |
| Natural JH III | Baseline | The natural ligand for the binding protein. |
| Synthetic IGRs (e.g., Fenoxycarb) | Variable | Some synthetic mimics may have lower or higher affinity than the natural hormone. |
| Nitro-substituted Juvabione | Higher than JH III | Specific modifications can significantly enhance binding to the carrier protein, potentially increasing biological activity. |
Note: This table is a conceptual representation based on findings for juvabione analogues; specific binding energy values for this compound are not available in the reviewed literature.
Effects on Non-Target Arthropods and Aquatic Invertebrates
While this compound's primary application is as a targeted insect growth regulator, its hormonal mode of action raises questions about its potential effects on non-target organisms, particularly other arthropods that may share similar endocrine pathways.
Ceriodaphnia species, such as Ceriodaphnia dubia, are small freshwater cladocerans commonly used in ecotoxicology to assess the chronic toxicity of chemicals on aquatic invertebrates. publications.gc.canih.gov Standard tests monitor effects on survival and reproduction over a 7-day period, encompassing three broods. publications.gc.ca However, based on a review of available scientific literature, no specific studies detailing the effects of this compound on the reproduction of Ceriodaphnia affinis or other related cladocerans have been identified. Further research is required to determine if this compound modulates reproductive output in these non-target aquatic invertebrates.
Chitin (B13524) is a vital structural polymer that forms the exoskeleton of all arthropods. nih.gov The process of molting, which is essential for growth, involves the synthesis of a new cuticle and the shedding of the old one. nih.gov This process is tightly regulated by hormones, including ecdysone (B1671078) and juvenile hormone. researchgate.net
Certain insecticides, known as chitin synthesis inhibitors (CSIs), act by directly targeting and inhibiting key enzymes in the chitin biosynthesis pathway. nih.govnih.gov This leads to a faulty cuticle that cannot withstand the pressures of molting, resulting in death. mdpi.com
The mode of action for JH mimics like this compound is different. Instead of directly inhibiting enzymes in the chitin pathway, JH mimics disrupt the hormonal signals that control the timing of molting and metamorphosis. researchgate.net By maintaining a high effective JH titer, this compound prevents the larva from initiating the developmental steps necessary for a successful molt to the next life stage. While this ultimately affects the formation of the new exoskeleton, it is an indirect consequence of hormonal disruption, not a direct enzymatic inhibition of chitin synthesis. Therefore, this compound is not classified as a direct chitin synthesis inhibitor.
Modulation of Hepatic Enzyme Systems in Aquatic Vertebrates
In aquatic vertebrates such as fish, the liver is the primary organ for detoxification and metabolism of foreign compounds (xenobiotics). nih.govnih.gov Hepatic enzyme systems, including biotransformation enzymes (e.g., cytochrome P450s) and antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), are crucial in this process. nih.gov Changes in the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are often used as biomarkers to assess cellular damage and stress caused by exposure to toxic substances in the aquatic environment. wjbphs.comwjbphs.com
However, a review of the scientific literature did not yield specific studies on the effects of this compound on the hepatic enzyme systems of fish or other aquatic vertebrates. Consequently, there is no available data to confirm whether this compound exposure induces or inhibits these enzyme systems or causes hepatotoxicity in these non-target organisms.
Induction of Mixed-Function Oxygenase (MFO) Activity in Fish
The mixed-function oxygenase (MFO) system, primarily mediated by cytochrome P450 (CYP) enzymes, is a crucial component of detoxification in fish. nih.govresearchgate.netnih.govnih.gov This system metabolizes a wide array of foreign compounds, also known as xenobiotics. The induction of MFO activity is a common biomarker for exposure to various environmental pollutants. nih.govresearchgate.net When fish are exposed to certain chemicals, the expression of specific CYP genes is upregulated, leading to an increase in the corresponding enzyme activity. This response is an adaptive mechanism to enhance the biotransformation and elimination of the foreign substance.
While the MFO system in fish is well-characterized in its response to numerous pollutants, there is no specific scientific evidence to date demonstrating that this compound induces MFO activity in any fish species. Research on the effects of terpenoids, the broader class of compounds to which this compound belongs, on fish MFO systems is also not extensive.
Implications for Xenobiotic Metabolism in Fish
The metabolism of xenobiotics in fish is a complex process involving Phase I and Phase II enzymatic reactions. nih.govresearchgate.net Phase I, which includes the MFO system, typically introduces or exposes functional groups on the xenobiotic molecule, making it more water-soluble. nih.gov Phase II reactions further conjugate these modified compounds with endogenous molecules to facilitate their excretion. The efficiency of this metabolic process determines the bioaccumulation and potential toxicity of a foreign compound.
Given the absence of studies on this compound's interaction with the fish metabolic system, its biotransformation pathway, metabolic rate, and the nature of its potential metabolites in fish remain unknown. Understanding these aspects would be critical for assessing its environmental risk to aquatic ecosystems.
Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. fiveable.mewikipedia.orglibretexts.org These models are widely used in toxicology to predict the potential adverse effects of chemicals without extensive animal testing. researchgate.netresearchgate.netunc.edu A QSAR model is built by developing a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific biological endpoint. fiveable.me
A QSAR study on terpenoid toxicity has indicated that molecular branching, the presence of heteroatoms, and electronegativity are significant factors. nih.govnih.govresearchgate.netresearchgate.net However, no specific QSAR models for this compound have been developed. Such models would be invaluable for predicting its potential toxicity to various organisms and for understanding the structural features that drive its biological effects.
Identification of Key Structural Features for Biological Potency
Structure-activity relationship (SAR) studies aim to identify the specific parts of a molecule, or "structural features," that are responsible for its biological activity. studysmarter.co.ukwikipedia.orgcollaborativedrug.comoup.comjove.com By systematically modifying the chemical structure and observing the changes in biological effect, researchers can determine which functional groups or spatial arrangements are crucial for the compound's potency. studysmarter.co.uk
For this compound, while its general chemical structure is known, there is a lack of SAR studies that pinpoint the exact structural motifs responsible for its biological activities, particularly in non-target organisms like fish. Identifying these key features would be essential for designing related compounds with potentially reduced environmental impact.
Advanced Analytical Techniques for Dehydrojuvabione Research
Extraction and Isolation Methodologies from Complex Matrices
The initial step in studying dehydrojuvabione involves its removal and purification from the raw plant material, typically wood meal. This is a multi-stage process involving initial extraction followed by systematic fractionation and purification.
Solvent extraction is a foundational technique used to separate medicinally active components from plant materials based on their solubility in different solvents. organomation.commdpi.com The process involves selecting a solvent that can effectively dissolve the target compound while leaving behind the insoluble matrix. nih.gov
For this compound, a common procedure begins with the extraction of wood meal from species like balsam fir (Abies balsamea). cdnsciencepub.com A continuous extraction method, such as using a Soxhlet apparatus, is often employed for its efficiency. mdpi.comcdnsciencepub.com In a typical application, the wood meal is extracted with ethanol (B145695) over an extended period. cdnsciencepub.com Following the initial extraction, the crude extract, which is a complex mixture of oils and other compounds, undergoes fractionation. A liquid-liquid extraction or partitioning step is used, where the ethanol extract is taken up in a methanol-water mixture and then partitioned against a non-polar solvent like petroleum ether. cdnsciencepub.com This separates compounds based on their polarity, with the less polar this compound moving into the petroleum ether phase.
Further fractionation can be achieved using ion-exchange chromatography. For instance, passing the extract through a DEAE-Sephadex column allows for the separation of neutral compounds, like this compound, from acidic components, which are retained on the column. cdnsciencepub.com
Table 1: Summary of Extraction & Fractionation Steps for this compound from Abies balsamea
| Step | Technique | Solvent/Reagent | Purpose | Reference |
|---|---|---|---|---|
| 1 | Soxhlet Extraction | Ethanol | Initial removal of extractives from wood meal. | cdnsciencepub.com |
| 2 | Liquid-Liquid Partitioning | Methanol-Water / Petroleum Ether | To separate the less polar compounds (including this compound) into the petroleum ether layer. | cdnsciencepub.com |
Once a crude or partially purified extract is obtained, chromatographic techniques are employed for the high-resolution separation and isolation of this compound. ijpsjournal.com
Column and Flash Chromatography: Column chromatography is a fundamental preparative technique for separating the components of a mixture. vbspu.ac.in For this compound, extracts are often chromatographed on a column packed with a stationary phase like silica (B1680970) gel. cdnsciencepub.comresearchgate.net The separation is achieved by eluting the column with a mobile phase, typically a solvent system like petroleum ether mixed with diethyl ether. cdnsciencepub.com By collecting fractions as the solvent runs through the column and monitoring them using analytical techniques like gas-liquid chromatography (GLC) and thin-layer chromatography (TLC), it is possible to isolate pure this compound. cdnsciencepub.com Flash chromatography, a variation that uses pressure to speed up the process, is also noted for its utility in separating juvabione (B1673173) analogues from knotwood extracts. epo.orgepo.orgsolubilityofthings.com
Gas Chromatography (GC): Gas chromatography is primarily used as an analytical tool to monitor the purity of fractions obtained during column chromatography. cdnsciencepub.com It is also used for the identification of this compound in complex mixtures, such as thermomechanical pulp mill effluents, where it can be detected as a major component. oup.com In these applications, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. oup.comreverso.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds from complex extracts. lcms.cznih.gov It offers high resolution and is suitable for separating thermally unstable compounds. lcms.cz HPLC analysis of fir wood extracts has been used to profile the various components, including juvabione and this compound. researchgate.net While preparative HPLC can be used for purification, analytical HPLC is essential for assessing the purity of isolated samples and for quantitative analysis. lcms.czmdpi.com
Spectroscopic Characterization for Structural Elucidation
Following isolation, the precise molecular structure of this compound is confirmed using a combination of spectroscopic methods. specac.com
Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which aids in its identification. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. cdnsciencepub.com The use of Gas Chromatography-Mass Spectrometry (GC-MS) has been pivotal in identifying this compound in environmental and industrial samples. oup.comreverso.net
Table 2: Mass Spectrometry Data for (+)-Δ4'-Dehydrojuvabione
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| HRMS | Molecular Formula | C₁₆H₂₄O₃ | cdnsciencepub.com |
| HRMS | Calculated Molecular Weight | 264.1724 | cdnsciencepub.com |
| HRMS | Found Molecular Weight | 264.1757 | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to definitively establish the structure and stereochemistry of this compound and its analogues. cdnsciencepub.comkisti.re.kr The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum reveal the connectivity of protons, while the ¹³C NMR spectrum indicates the number and type of carbon environments in the molecule. kisti.re.krnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. specac.comlibretexts.org The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. cdnsciencepub.com The strong absorptions in the carbonyl region are particularly informative.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 1715 | Very Strong | C=O stretch (α,β-unsaturated ester) | cdnsciencepub.com |
| 1685 | Strong | C=O stretch (α,β-unsaturated ketone) | cdnsciencepub.com |
| 1649 | Medium | C=C stretch | cdnsciencepub.com |
| 1616 | Strong | C=C stretch | cdnsciencepub.com |
Quantitative Analysis Methods
The quantification of this compound in various matrices, such as plant tissues and environmental samples, relies on advanced analytical techniques capable of providing high sensitivity and selectivity. Chromatographic methods are the cornerstone of quantitative analysis, allowing for the separation of this compound from complex mixtures and its subsequent measurement.
Gas Chromatography (GC) is a widely employed technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. googleapis.com For quantitative purposes, GC is commonly coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widespread method for both identifying and quantifying sesquiterpenoids. researchgate.net The mass spectrometer provides highly specific data based on the mass-to-charge ratio of the compound and its fragmentation patterns, which allows for unambiguous identification and reduces the likelihood of interference from other co-eluting compounds. researchgate.netnih.gov The quantitative analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable technique for quantification. gla.ac.uk While it does not provide the mass information that MS does, it offers excellent sensitivity and a wide linear range for many organic compounds. gla.ac.uk Quantification is based on the area of the chromatographic peak, which is proportional to the concentration of the compound in the sample. gla.ac.uk
High-Performance Liquid Chromatography (HPLC) is another principal technique for the quantitative analysis of sesquiterpenoids. researchgate.netnih.gov It is particularly suitable for less volatile or thermally sensitive compounds. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For quantification, HPLC systems are typically equipped with Diode-Array Detectors (DAD) or Mass Spectrometry (MS) detectors. nih.govjmb.or.krmdpi.com The development of a validated HPLC method involves optimizing parameters such as the column, mobile phase composition, and detector settings to ensure linearity, precision, and accuracy. jmb.or.krmdpi.com
Detailed Research Findings
Research has focused on quantifying this compound and its analogs in fir species (Abies), particularly in response to environmental stressors. A study on Fraser fir (Abies fraseri) investigated the concentrations of this compound and juvabione in trees infested with the balsam woolly adelgid (Adelges piceae) compared to uninfested trees. cdnsciencepub.com The analysis revealed significant variations in the concentrations of these compounds between individual trees and within different parts of the same tree, highlighting an uneven distribution. cdnsciencepub.com For instance, in certain infested trees that retained their apical dominance, juvabione levels in the upper sections were found to be exceptionally high, with one tree showing a concentration of 770 µg/g. cdnsciencepub.com
Another area of research involves the quantification of this compound in emissions from wood combustion. Studies have identified this compound as a unique chemical marker in the smoke from burning balsam fir (Abies balsamea). This specificity allows it to be used as a tracer to track particulate emissions from the combustion of this particular wood species in a specific geographical area.
The tables below summarize findings from quantitative studies on this compound and related compounds.
Table 1: Concentration of Juvabione Analogs in Abies fraseri
| Tree Condition | Tree Section | Compound | Mean Concentration (µg/g) | Notes |
| Infested | Upper Branches | Juvabione | 58.6 | Average for eight trees that lost apical dominance. |
| Infested | Upper Branches | Juvabione | 770 | Highest level recorded in a tree that maintained apical dominance. cdnsciencepub.com |
| Uninfested | Various | Juvabione | High Variation | Concentrations varied significantly among trees. cdnsciencepub.com |
| Uninfested | Various | This compound | High Variation | Concentrations varied significantly among trees. cdnsciencepub.com |
Table 2: Validation Parameters for a Typical HPLC Quantitative Method
This table presents representative validation data for an HPLC method developed for the quantitative analysis of phenolic compounds, illustrating the performance characteristics expected in such analytical procedures.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 mdpi.com |
| Limit of Detection (LOD) | < 0.04 µg/mL mdpi.com |
| Limit of Quantification (LOQ) | < 0.12 µg/mL mdpi.com |
| Intra-day Precision (RSD%) | ≤ 6.28% mdpi.com |
| Inter-day Precision (RSD%) | ≤ 5.21% mdpi.com |
| Accuracy (Recovery) | 95.7% - 104.93% mdpi.com |
Ecological Impact and Environmental Research Context
Occurrence in Pulp and Paper Mill Effluents
Dehydrojuvabione, a naturally occurring sesquiterpenoid found in certain wood species, has been identified as a significant component of pulp and paper mill effluents, particularly from mills processing balsam fir (Abies balsamea). researchgate.netoup.com Research has pinpointed contaminated steam condensates from thermomechanical pulp (TMP) mills as a primary source of this compound in the final effluent. oup.com
Studies have shown that this compound, along with the related compound juvabione (B1673173), is a major contributor to the induction of hepatic mixed-function oxygenase (MFO) activity in fish exposed to these effluents. oup.com This physiological response in fish, such as rainbow trout (Oncorhynchus mykiss), serves as a biomarker for exposure to certain chemical contaminants. researchgate.netoup.com The presence of these compounds in mill effluents is a direct consequence of their extraction from the wood during the pulping process. researchgate.net
The concentrations of this compound in pulp mill effluents can be significant enough to elicit biological responses in aquatic organisms. researchgate.netoup.com While primary treatment of effluents may not effectively remove these compounds, secondary treatment systems, such as activated sludge systems, have demonstrated high efficiency in reducing their levels. oup.comresearchgate.net Research indicates that secondary treatment can lead to a 90% reduction in both juvabione and this compound, consequently eliminating the MFO-inducing potential of the effluent. oup.com
The following table summarizes findings on the occurrence and effects of this compound in pulp and paper mill effluents:
| Mill Type | Wood Species | Effluent Source | Key Findings | Citation |
| Thermomechanical Pulp (TMP) | Balsam Fir (Abies balsamea) | Contaminated Steam Condensates | This compound and juvabione identified as major MFO-inducing substances. | oup.com |
| Newsprint Thermomechanical Pulp (TMP) | Balsam Fir (Abies balsamea) | Primary-treated effluent | This compound, juvabione, and manool (B191784) were major constituents of the MFO-inducing fraction. | researchgate.netoup.com |
| Not Specified | Not Specified | Final Effluent | Secondary treatment (activated sludge) effectively removed 90% of this compound and juvabione. | oup.com |
Environmental Fate and Degradation in Aquatic Systems
Once released into aquatic environments, the environmental fate of this compound is influenced by several factors, including its chemical properties and the characteristics of the receiving ecosystem. As a lipophilic compound, this compound has a tendency to associate with organic matter and sediment particles. secure-platform.com
The degradation of this compound in aquatic systems is a crucial aspect of its environmental impact. Biological degradation processes, particularly through microbial action in systems like activated sludge treatment, have been shown to be effective in breaking down this compound. oup.comresearchgate.net The reduction of this compound concentrations by over 90% in secondary wastewater treatment highlights the importance of biological processes in mitigating its environmental release. oup.com
While specific studies on the photodegradation or hydrolysis of this compound in natural waters are less common, the general principles of organic contaminant fate suggest these processes could play a role. The compound's structure, a sesquiterpenoid ester, may be susceptible to hydrolysis under certain pH conditions. nih.gov However, its strong affinity for organic matter could also lead to its persistence in sediments, potentially making it available to benthic organisms over longer periods. secure-platform.com
Research on the degradation of similar wood-derived compounds, such as resin acids, in aquatic environments indicates that both aerobic and anaerobic microorganisms can contribute to their breakdown. researchgate.net This suggests that a variety of microbial communities present in aquatic ecosystems could potentially degrade this compound.
Broader Implications for Forest Ecosystems and Aquatic Environments
The presence of this compound in the environment carries broader implications for both forest and aquatic ecosystems. In forest ecosystems, this compound is a natural component of certain tree species, like balsam fir, and is believed to play a role in the tree's defense mechanisms against insects. wur.nlresearchgate.net Its insect juvenile hormone analog activity can disrupt the normal development of certain insect larvae, thus providing a protective benefit to the tree. tandfonline.comnih.gov The concentration and composition of such extractive compounds in trees can be influenced by various eco-physiological factors. researchgate.net
When introduced into aquatic environments through pulp mill effluents, this compound can have unintended ecological consequences. The induction of MFO systems in fish is a clear physiological effect. researchgate.netoup.com While this induction is an adaptive response to metabolize foreign compounds, chronic induction can lead to increased physiological stress.
Beyond direct toxicological effects, the introduction of pulp mill effluents containing a mixture of compounds, including this compound, can lead to more complex ecosystem-level impacts. These can include alterations in aquatic community structure and function. publications.gc.ca For instance, some studies have shown that pulp mill effluents can affect the reproductive success of certain aquatic invertebrates. bioone.org The substance was found to depress the reproduction of the crustacean Monoporeia affinis at concentrations as low as 0.5 µg L−1. bioone.org
The release of wood extractives into aquatic systems is part of a larger issue of how industrial activities can alter the chemical landscape of receiving environments, potentially affecting sensitive species and disrupting the delicate balance of aquatic food webs. stratos.ro The long-term effects of chronic, low-level exposure to compounds like this compound, both alone and in combination with other effluent constituents, remain an area of active research. nih.gov
Future Directions and Research Perspectives
Elucidation of Undiscovered Biosynthetic Pathways
The complete enzymatic pathway for dehydrojuvabione biosynthesis in plants remains partially uncharted territory. While the general framework of terpenoid synthesis is well-established, the specific enzymes and genetic machinery that guide the transformation from basic precursors to the final complex structure of this compound are not fully known.
Terpenoids in plants are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol-phosphate (MEP) pathway in the plastids. nih.govtandfonline.com As a sesquiterpene (C15), the backbone of this compound originates from the precursor farnesyl diphosphate (B83284) (FPP). tugraz.at Research on the grand fir (Abies grandis) has identified a key enzyme, (E)-α-bisabolene synthase, which is induced by wounding and converts FPP into (E)-α-bisabolene. pnas.org This olefin is considered the likely precursor to juvabione (B1673173) and its related analogues, including this compound. pnas.org
However, the subsequent steps—the specific oxidations and rearrangements that convert (E)-α-bisabolene into this compound—are yet to be fully elucidated. The enzymes responsible, likely belonging to the cytochrome P450 monooxygenase and dehydrogenase families, and the genes that encode them, have not been definitively identified. mdpi.com
Future research will focus on integrated "omics" approaches to map these missing links.
Transcriptomics and Gene Co-expression Analysis: By analyzing the gene expression profiles of this compound-producing tissues (e.g., in Abies balsamea), researchers can identify genes that are co-expressed with known terpenoid synthesis genes, pointing to candidate enzymes. researchgate.net
Chemoproteomics: This technique uses chemical probes designed to mimic biosynthetic intermediates to capture and identify the specific enzymes that interact with them directly from plant protein extracts. frontiersin.org This can accelerate the discovery of functional enzymes without prior genetic information. frontiersin.org
Heterologous Expression: Once candidate genes are identified, they can be expressed in model organisms like yeast (Saccharomyces cerevisiae) or E. coli to confirm their enzymatic function and reconstruct the pathway outside of the native plant. nih.gov
Successfully mapping the entire pathway is a crucial academic goal and a prerequisite for developing biotechnological production methods.
Design and Synthesis of Novel this compound Analogues with Targeted Activities
The modification of natural product scaffolds is a cornerstone of medicinal chemistry and agrochemical development. For this compound, the design and synthesis of novel analogues aim to enhance its inherent biological activity, improve its stability, and potentially uncover new therapeutic or practical applications. researchgate.netslideshare.net
The core purpose of creating these analogues is to explore the Structure-Activity Relationships (SAR), which dictate how changes in the molecule's structure affect its biological function. mdpi.com For this compound, whose primary activity is mimicking insect juvenile hormone, analogues are synthesized to:
Increase Potency: Small modifications can lead to a stronger binding affinity with the target receptor, allowing for lower application rates. researchgate.net
Enhance Specificity: By altering the structure, analogues can be designed to target specific insect pests while having minimal effect on non-target organisms, including beneficial insects.
Improve Physicochemical Properties: Modifications can increase photostability, reduce environmental persistence, or improve penetration through the insect cuticle. ufl.edu
Explore New Activities: Aromatic analogues of the related compound juvabione have been synthesized to study the effects of aromatization on juvenile hormone activity. unishivaji.ac.in Further modifications could be explored to screen for entirely different biological effects, such as antimicrobial or anticancer properties, a common strategy in drug discovery. mdpi.comrsc.org
The table below outlines potential strategies for creating novel this compound analogues based on established chemical principles.
| Modification Strategy | Structural Change Example | Potential Impact on Activity/Properties | Rationale |
|---|---|---|---|
| Ester Group Modification | Replacing the methyl ester with ethyl, propyl, or amide functionalities. | Altered potency and selectivity; modified stability and lipophilicity. | The ester group is a key site for interaction and metabolism. Changes can affect binding affinity and hydrolysis rates. |
| Side Chain Alteration | Introducing halogen (F, Cl) or nitro (NO₂) groups on the side chain. | Increased binding affinity and potency. | Electron-withdrawing groups can alter the electronic properties of the molecule, potentially enhancing interactions with protein receptors. |
| Cyclohexene (B86901) Ring Aromatization | Converting the cyclohexene ring to a benzene (B151609) ring. | Investigate the necessity of the alicyclic ring for activity; potentially increased stability. | Aromatic analogues of juvabione have shown comparable activity, indicating the alicyclic nature may not be strictly essential. unishivaji.ac.in |
| Ketone Group Modification | Reduction to a hydroxyl group or conversion to an oxime. | Altered polarity and hydrogen bonding capability. | The ketone's carbonyl group is a potential hydrogen bond acceptor; modifying it would probe its role in receptor binding. |
Advanced Mechanistic Studies at the Molecular and Cellular Levels
While this compound is known to act as a juvenile hormone (JH) mimic, the precise molecular and cellular events it triggers are areas of active investigation. ufl.edu The classical understanding is that JH and its mimics regulate development by preventing metamorphosis in larval insects. cas.czresearchgate.net This is mediated through an intracellular JH receptor, the transcription factor Methoprene-tolerant (Met). cas.cz
Future research aims to move beyond this general model to a high-resolution understanding of the mechanism.
Molecular Docking and Receptor Interaction: Computational molecular docking studies are powerful tools to predict how this compound and its analogues fit into the ligand-binding pocket of the JH receptor (or its carrier protein, Juvenile Hormone Binding Protein). researchgate.netijpsr.com These in silico models can predict binding affinities and identify key amino acid residues involved in the interaction, guiding the design of more potent analogues. mdpi.comscitechnol.com
Global Cellular Response Profiling: The binding of this compound to its receptor initiates a cascade of gene expression changes. Advanced techniques are needed to map these downstream effects.
The following table summarizes advanced techniques that can be applied to deepen our understanding of this compound's mechanism of action.
| Technique | Objective | Expected Outcome/Insight |
|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of this compound with its target protein (e.g., Met receptor). | Identification of key interactions (hydrogen bonds, hydrophobic contacts) and a rational basis for designing new analogues. nams-annals.in |
| Transcriptomics (RNA-Seq) | Analyze the global changes in gene expression in an insect cell line or tissue upon exposure to the compound. | Reveals the full suite of genes and cellular pathways (e.g., development, stress response, metabolism) affected by this compound. |
| Proteomics | Quantify changes in the protein landscape of the cell/tissue after treatment. | Identifies changes in the abundance of key proteins involved in metamorphosis, hormone regulation, and other physiological processes. |
| Cellular Thermal Shift Assay (CETSA) | Confirm direct binding of this compound to its target protein(s) within a complex cellular environment. | Provides direct evidence of target engagement and can help discover novel, unanticipated protein targets. |
Development of Sustainable Production and Application Strategies
The long-term viability of using this compound as a biopesticide or research tool depends on the development of sustainable and economically feasible production and application methods.
Currently, this compound is sourced by extraction from the wood of fir trees like Abies alba and Abies balsamea. lkouniv.ac.inmdpi.com This approach faces significant challenges related to scalability, variability in yield due to geographic and seasonal factors, and potential over-harvesting of natural resources. nih.gov
Future research is heavily focused on shifting production to controlled biotechnological platforms. nih.gov This field, often called synthetic biology, involves engineering microorganisms to produce valuable natural products. mdpi.com Key strategies include:
Metabolic Engineering of Microbes: Once the complete biosynthetic pathway is known (from section 9.1), the corresponding genes can be transferred into a microbial chassis like E. coli or Saccharomyces cerevisiae (baker's yeast). nih.gov These microbes can then be grown in large-scale fermenters to produce this compound from simple feedstocks like sugar, offering a highly scalable and consistent supply. wur.nl
Photosynthetic Production: An even more sustainable approach involves using photosynthetic microorganisms like cyanobacteria. mdpi.comresearchgate.net These organisms can be engineered to produce terpenoids directly from CO2 and sunlight, representing a nearly carbon-neutral production system. researchgate.net
Plant-based Platforms: Engineering the biosynthetic pathway into fast-growing plants could also serve as a low-input production system. nih.gov
The following table compares these production strategies.
| Production Strategy | Advantages | Challenges |
|---|---|---|
| Natural Extraction | Established process; yields the natural stereoisomer. | Low and variable yields; dependent on natural resources; not easily scalable. nih.gov |
| Chemical Synthesis | High purity; controllable process. | Often complex, multi-step processes; may use harsh reagents and petrochemical feedstocks; difficult to achieve correct stereochemistry. slideshare.net |
| Microbial Fermentation (e.g., Yeast) | Highly scalable; rapid production cycle; consistent yield; sustainable feedstocks. nih.gov | Requires complete elucidation of the biosynthetic pathway; metabolic burden on the host can limit yield. |
| Photosynthetic Production (e.g., Cyanobacteria) | Extremely sustainable (uses CO2 and light); low-cost inputs. mdpi.comresearchgate.net | Generally lower yields than yeast/bacteria currently; more complex genetic engineering. researchgate.net |
In terms of application, sustainability involves integrating this compound or its improved analogues into Integrated Pest Management (IPM) programs. tennessee.edu As a highly specific insect growth regulator, it can target pests at a vulnerable stage of their life cycle, reducing the need for broad-spectrum neurotoxic insecticides and thereby preserving beneficial insect populations and minimizing environmental impact.
Q & A
Q. What integrative approaches link this compound’s chemical properties to its ecological impacts?
- Methodological Answer : Combine QSAR modeling (quantitative structure-activity relationships) with field studies to predict environmental persistence and non-target effects. Measure soil/water half-life under UV exposure and assess toxicity to beneficial arthropods (e.g., pollinators) using microcosm experiments. Collaborate with ecotoxicologists to model population-level impacts .
Q. How can systems biology tools enhance understanding of this compound’s mode of action?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on exposed insects to identify differentially expressed genes. Integrate with metabolomic datasets (GC-MS/LC-MS) via pathway enrichment analysis (e.g., KEGG). Use CRISPR-Cas9 to validate candidate genes (e.g., Met or Tai) in hormone signaling. Public databases like NCBI BioProject should archive multi-omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
